N-(3-Iodobenzyl)-N,N-dimethylamine
Overview
Description
N-(3-Iodobenzyl)-N,N-dimethylamine: is an organic compound that features an iodine atom attached to a benzyl group, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method for synthesizing N-(3-Iodobenzyl)-N,N-dimethylamine involves the nucleophilic substitution of 3-iodobenzyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Reductive Amination: Another method involves the reductive amination of 3-iodobenzaldehyde with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Iodobenzyl)-N,N-dimethylamine can undergo various substitution reactions, particularly nucleophilic substitutions, due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products typically include substituted benzylamines.
Oxidation Reactions: Products may include benzaldehydes or benzoic acids.
Reduction Reactions: Products can include reduced benzylamines or benzyl alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(3-Iodobenzyl)-N,N-dimethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Radiolabeling: The iodine atom in the compound can be replaced with radioactive iodine isotopes, making it useful in radiolabeling studies for tracking biological processes.
Drug Development: The compound serves as a building block in the development of new drugs, particularly those targeting neurological pathways.
Industry:
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways: N-(3-Iodobenzyl)-N,N-dimethylamine exerts its effects primarily through interactions with biological receptors or enzymes. The iodine atom can facilitate binding to specific sites, enhancing the compound’s efficacy in biological systems. The dimethylamine group can interact with various neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
N-(3-Iodobenzyl)-N-methylamine: Similar structure but with one less methyl group.
N-(3-Bromobenzyl)-N,N-dimethylamine: Similar structure but with a bromine atom instead of iodine.
N-(3-Chlorobenzyl)-N,N-dimethylamine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: N-(3-Iodobenzyl)-N,N-dimethylamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. The compound’s ability to undergo specific substitution reactions and its applications in radiolabeling and drug development highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
1-(3-iodophenyl)-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNJGHRFIPXFMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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